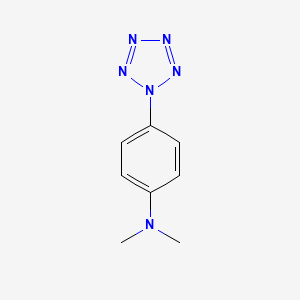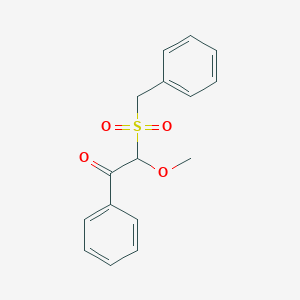
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one is an organic compound with a complex structure that includes methoxy, phenyl, and phenylmethanesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one typically involves multi-step reactions. One common method involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce methoxyphenylethanol.
Applications De Recherche Scientifique
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one involves its interaction with specific molecular targets. For instance, its derivatives that act as COX-2 inhibitors work by binding to the cyclooxygenase-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1-phenyl-ethanone: This compound lacks the phenylmethanesulfonyl group and has different chemical properties.
2-[(4-Bromophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one: This compound has a bromophenylsulfanyl group instead of the phenylmethanesulfonyl group.
Uniqueness
2-Methoxy-1-phenyl-2-(phenylmethanesulfonyl)ethan-1-one is unique due to the presence of the phenylmethanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60279-05-2 |
|---|---|
Formule moléculaire |
C16H16O4S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-benzylsulfonyl-2-methoxy-1-phenylethanone |
InChI |
InChI=1S/C16H16O4S/c1-20-16(15(17)14-10-6-3-7-11-14)21(18,19)12-13-8-4-2-5-9-13/h2-11,16H,12H2,1H3 |
Clé InChI |
AUQZCGGBAXLVLD-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=O)C1=CC=CC=C1)S(=O)(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



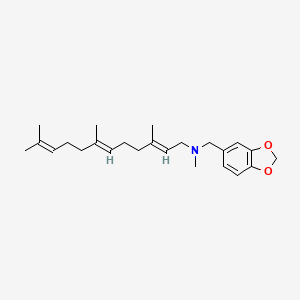
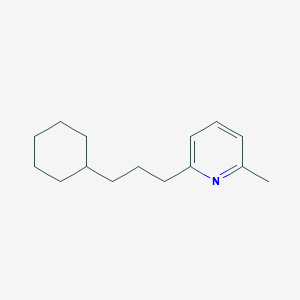

![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)

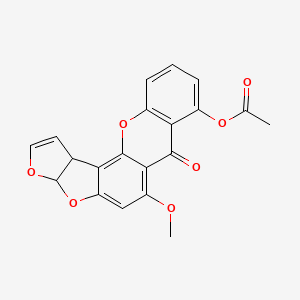

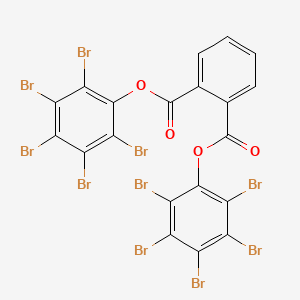

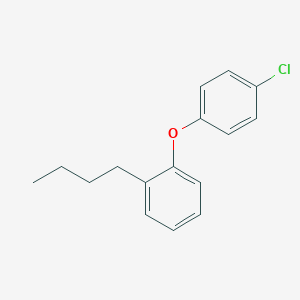
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)

